An In-depth Technical Guide to the Chemical Properties of 2-(4-Chlorophenyl)propane-1,3-diamine
An In-depth Technical Guide to the Chemical Properties of 2-(4-Chlorophenyl)propane-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Chlorophenyl)propane-1,3-diamine is a substituted propane-1,3-diamine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a chiral center and two primary amine functionalities, makes it an attractive building block for the synthesis of a diverse range of molecular architectures. This guide provides a comprehensive overview of the chemical properties of 2-(4-Chlorophenyl)propane-1,3-diamine, including a detailed, plausible synthetic pathway, predicted physicochemical and spectral properties, and an analysis of its expected chemical reactivity. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel compounds incorporating this versatile diamine scaffold.
Introduction
Synthesis and Mechanism
A plausible and efficient synthetic route to 2-(4-Chlorophenyl)propane-1,3-diamine involves a two-step process starting from commercially available 4-chlorobenzaldehyde and malononitrile. The proposed pathway is outlined below:
Step 1: Knoevenagel Condensation to form 2-(4-chlorobenzylidene)malononitrile.
The first step is a Knoevenagel condensation, a well-established method for forming carbon-carbon double bonds.[3] In this reaction, 4-chlorobenzaldehyde reacts with the active methylene compound, malononitrile, in the presence of a weak base such as piperidine or morpholine, to yield 2-(4-chlorobenzylidene)malononitrile.
Step 2: Reduction of 2-(4-chlorobenzylidene)malononitrile to 2-(4-Chlorophenyl)propane-1,3-diamine.
The second step involves the reduction of both the carbon-carbon double bond and the two nitrile groups of 2-(4-chlorobenzylidene)malononitrile. This can be achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under high pressure. The chemoselective reduction of a nitro group in a similar dicyanovinyl compound has been demonstrated using methods like catalytic transfer hydrogenation, which suggests that selective reduction of the double bond prior to nitrile reduction could also be a viable, albeit more complex, strategy.[4] For a more direct, one-pot reduction of both functionalities, a powerful reducing agent is necessary.
Proposed Experimental Protocol:
Step 1: Synthesis of 2-(4-chlorobenzylidene)malononitrile
-
To a solution of 4-chlorobenzaldehyde (14.06 g, 0.1 mol) and malononitrile (6.61 g, 0.1 mol) in ethanol (50 mL), add a catalytic amount of piperidine (0.5 mL).
-
Reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 2-(4-chlorobenzylidene)malononitrile as a white to off-white solid.
Step 2: Synthesis of 2-(4-Chlorophenyl)propane-1,3-diamine
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (11.38 g, 0.3 mol) in anhydrous tetrahydrofuran (THF) (150 mL) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 2-(4-chlorobenzylidene)malononitrile (18.86 g, 0.1 mol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 6-8 hours.
-
After reflux, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (11.4 mL), 15% aqueous sodium hydroxide (11.4 mL), and finally water (34.2 mL).
-
Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with THF.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the crude 2-(4-Chlorophenyl)propane-1,3-diamine.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Physicochemical Properties
While experimental data for 2-(4-Chlorophenyl)propane-1,3-diamine is scarce, its key physicochemical properties can be predicted based on its structure.
| Property | Predicted Value/Information | Source |
| CAS Number | 114703-75-2 | [5] |
| Molecular Formula | C₉H₁₃ClN₂ | [5] |
| Molecular Weight | 184.67 g/mol | [5] |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. | Inferred from similar diamines[1] |
| Boiling Point | Predicted to be >200 °C at atmospheric pressure. | Inferred from similar structures |
| Melting Point | Not available. | |
| Solubility | Expected to be soluble in water and polar organic solvents. | Inferred from the presence of polar amine groups[1] |
| pKa | The primary amine groups are expected to have pKa values in the range of 9-11. | Inferred from similar primary amines |
Spectral Analysis
The structural elucidation of 2-(4-Chlorophenyl)propane-1,3-diamine can be achieved through a combination of spectroscopic techniques. The following are the predicted spectral data:
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, and methylene protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.3 | Doublet | 2H | Aromatic protons ortho to the chlorine atom |
| ~ 7.2 | Doublet | 2H | Aromatic protons meta to the chlorine atom |
| ~ 3.0 - 3.2 | Multiplet | 1H | Methine proton (CH) |
| ~ 2.7 - 2.9 | Multiplet | 4H | Methylene protons (CH₂) adjacent to the amine groups |
| ~ 1.5 - 2.0 | Broad Singlet | 4H | Amine protons (NH₂) |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The amine protons may exchange with deuterium in D₂O, leading to the disappearance of their signal. The splitting patterns are predicted based on the n+1 rule. For example, the aromatic protons will appear as two doublets due to coupling with their adjacent protons. The methine proton will be a multiplet due to coupling with the adjacent methylene protons.
13C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 | Aromatic carbon attached to the propane chain |
| ~ 132 | Aromatic carbon attached to the chlorine atom |
| ~ 129 | Aromatic CH carbons |
| ~ 128 | Aromatic CH carbons |
| ~ 45 | Methine carbon (CH) |
| ~ 40 | Methylene carbons (CH₂) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Strong, Broad | N-H stretching vibrations of the primary amine groups.[6] |
| 3100 - 3000 | Medium | C-H stretching vibrations of the aromatic ring. |
| 2950 - 2850 | Medium | C-H stretching vibrations of the aliphatic CH and CH₂ groups. |
| 1650 - 1580 | Medium | N-H bending (scissoring) vibrations of the primary amine groups.[6] |
| 1490 - 1400 | Medium | C=C stretching vibrations of the aromatic ring. |
| 1100 - 1000 | Strong | C-N stretching vibrations. |
| 850 - 800 | Strong | C-H out-of-plane bending for a 1,4-disubstituted aromatic ring. |
| 750 - 700 | Strong | C-Cl stretching vibration. |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Ion |
| 184/186 | [M]⁺ (Molecular ion) with the characteristic 3:1 isotopic pattern for chlorine. |
| 167/169 | [M - NH₃]⁺ |
| 155/157 | [M - CH₂NH₂]⁺ |
| 125 | [C₇H₆Cl]⁺ (Chlorotropylium ion) |
| 44 | [CH₂NH₂]⁺ |
The fragmentation is expected to be initiated by the loss of an amino group or cleavage of the C-C bonds adjacent to the aromatic ring. The presence of the chlorine isotope pattern will be a key identifier.
Chemical Reactivity
The chemical reactivity of 2-(4-Chlorophenyl)propane-1,3-diamine is primarily dictated by the two primary amine groups and the 4-chlorophenyl substituent.
Basicity and Salt Formation
The lone pairs of electrons on the nitrogen atoms of the primary amine groups make the molecule basic. It will readily react with acids to form ammonium salts.
Nucleophilic Reactions
The primary amine groups are nucleophilic and will react with a wide range of electrophiles. These reactions include:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
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Schiff Base Formation: Condensation with aldehydes and ketones to form imines (Schiff bases).
-
Michael Addition: Addition to α,β-unsaturated carbonyl compounds.
Reactions of the Aromatic Ring
The 4-chlorophenyl group can undergo electrophilic aromatic substitution reactions. The chlorine atom is a deactivating but ortho-, para-directing group. However, the electron-donating effect of the alkyl substituent may influence the regioselectivity of these reactions.
Diazotization
Primary aromatic amines are known to undergo diazotization reactions. However, as an aliphatic diamine, 2-(4-Chlorophenyl)propane-1,3-diamine will not form a stable diazonium salt under typical diazotization conditions. Instead, reaction with nitrous acid would likely lead to a complex mixture of products, including alcohols and alkenes, resulting from the decomposition of the unstable aliphatic diazonium intermediates.
Safety and Handling
Specific safety data for 2-(4-Chlorophenyl)propane-1,3-diamine is not available. However, based on the properties of similar diamines like 1,3-diaminopropane, it should be handled with care.[7][8] It is likely to be corrosive and may cause severe skin burns and eye damage. It may also be harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-(4-Chlorophenyl)propane-1,3-diamine is a molecule with significant potential as a building block in synthetic chemistry. This guide has provided a comprehensive, albeit predictive, overview of its chemical properties, including a detailed synthetic protocol, expected physicochemical and spectral data, and a discussion of its reactivity. While experimental validation of these properties is still required, this document serves as a foundational resource for researchers interested in utilizing this compound in their synthetic endeavors. The insights provided are intended to facilitate the design of new molecules with potential applications in drug discovery and materials science.
Visualizations
Synthesis Pathway
Caption: Key reactions of 2-(4-Chlorophenyl)propane-1,3-diamine.
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